1-Neopentyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17645827
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3 |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-(2,2-dimethylpropyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3,(H2,9,10) |
| Standard InChI Key | LRDGBDLQPYGRGT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CN1C=CC(=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2,2-dimethylpropyl)pyrazol-3-amine, reflects its branched alkyl substituent and amine functionalization. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the neopentyl group introduces steric bulk that influences both reactivity and interactions with biological targets . Key structural identifiers include:
The hydrochloride salt derivative (C₈H₁₅N₃·HCl) has a molecular weight of 189.68 g/mol, enhancing its solubility for pharmacological studies .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.22 g/mol |
| LogP (Predicted) | ~2.1 |
| Hydrogen Bond Donors | 2 (amine groups) |
| Hydrogen Bond Acceptors | 3 (pyrazole N atoms) |
The neopentyl group’s hydrophobicity (LogP ~2.1) contributes to moderate lipid solubility, a critical factor in drug permeability .
Synthesis and Derivative Formation
Synthetic Routes
1-Neopentyl-1H-pyrazol-3-amine is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with α,β-unsaturated ketones under acidic conditions:
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Hydrazine Formation: Neopentyl hydrazine reacts with a β-ketoester to form a hydrazone intermediate.
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Cyclization: Intramolecular cyclization under heat or catalysis yields the pyrazole ring .
For example:
Derivative Optimization
The hydrochloride salt is prepared by treating the free base with hydrochloric acid, improving crystallinity for X-ray studies . Modifications at the 6-position of related pyrido[3,4-d]pyrimidine cores (e.g., methyl group addition) have been shown to suppress hepatic metabolism by 40–60%, suggesting analogous strategies could enhance this compound’s pharmacokinetics .
Pharmacological Applications
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| Neopentyl-pyrazole | 2.1 ± 0.3 | 15 ± 2 |
| Methylated analog | 1.8 ± 0.2 | 8 ± 1 |
Metabolic Stability and Optimization
Cytochrome P450 Interactions
Human liver microsome (HLM) studies of related compounds reveal that methylation at strategic positions reduces Clₐᵥₑ from 92 to 35 µL/min/mg by altering P450 binding dynamics . For 1-neopentyl-1H-pyrazol-3-amine, this suggests that:
Prodrug Strategies
Formulating the hydrochloride salt improves bioavailability, with a 2.3-fold increase in AUC₀–₂₄ compared to the free base in rodent models .
Future Directions
Targeted Drug Design
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Kinase Selectivity: Profiling against CDK2 and Aurora kinases to minimize off-target effects.
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In Vivo Efficacy: Assessing tumor growth inhibition in xenograft models.
Synthetic Chemistry Advances
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Flow Reactor Synthesis: Scaling production using continuous-flow systems to achieve >90% yield.
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Biocatalytic Routes: Exploring enzymatic cyclization for greener synthesis.
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